Pentoxyverine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentoxyverine-d8 is a deuterated form of pentoxyverine, a centrally-acting antitussive (cough suppressant) commonly used to treat cough associated with illnesses such as the common cold, bronchitis, and sinusitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of pentoxyverine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxyverine-d8 involves the incorporation of deuterium atoms into the pentoxyverine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and carry out the synthesis under conditions that ensure the retention of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium atoms. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Pentoxyverine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Pentoxyverine-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pentoxyverine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on the pharmacokinetics of pentoxyverine.
Mechanism of Action
Pentoxyverine-d8, like pentoxyverine, exerts its effects by acting on sigma-1 receptors in the central nervous system. It is believed to suppress the cough reflex by modulating the activity of these receptors. Additionally, it has antimuscarinic and local anesthetic properties, which contribute to its antitussive effects .
Comparison with Similar Compounds
Similar Compounds
Carbetapentane: Another non-opioid central acting antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher risk of side effects and dependency
Uniqueness of Pentoxyverine-d8
This compound is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of pentoxyverine in the body .
Properties
CAS No. |
1329797-10-5 |
---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
341.521 |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
InChI Key |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Synonyms |
1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester; 1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester; 2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate; Atussil-d8; Carbetapentane-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.